N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine
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Overview
Description
N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine is a chemical compound with the molecular formula C16H31NO. It is known for its unique structure, which includes a cyclohexyl ring substituted with a propan-2-yl group and an oxy group, connected to a cycloheptanamine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine typically involves the reaction of cyclohexanol with propan-2-yl bromide to form the propan-2-yl ether derivative. This intermediate is then reacted with cycloheptanamine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving cell signaling and receptor interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-{4-[(Propan-2-yl)oxy]cyclohexyl}cyclohexanamine
- N-{4-[(Propan-2-yl)oxy]cyclohexyl}cyclopentanamine
Uniqueness
N-{4-[(Propan-2-yl)oxy]cycloheptanamine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine, commonly referred to by its CAS number 62855-92-9, is a compound of interest in various biological and pharmaceutical research contexts. This compound belongs to a class of amines and exhibits potential biological activities that warrant detailed exploration. This article will delve into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H31NO. Its structure consists of a cycloheptane ring substituted with a cyclohexyl group that is further substituted with an isopropoxy group. This unique structural arrangement may contribute to its biological activity.
Structural Formula
The biological activity of this compound has been investigated in several studies, focusing on its interaction with various biological targets:
- Receptor Binding : Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Profiles
The pharmacological profile has shown promise in the following areas:
- CNS Activity : The compound exhibits potential for central nervous system (CNS) effects, which could be beneficial in treating neurological disorders.
- Anti-inflammatory Properties : Some evidence suggests that it may possess anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
CNS Interaction | Potential receptor binding | |
Enzyme Inhibition | Inhibition of metabolic enzymes | |
Anti-inflammatory Effects | Reduced inflammation markers |
Case Study 1: CNS Effects
A case study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of CNS activity. The study reported changes in locomotor activity and anxiety-like behaviors, suggesting a modulatory effect on neurotransmission.
Case Study 2: Anti-inflammatory Potential
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This finding supports the hypothesis that this compound may have therapeutic potential in treating chronic inflammatory conditions.
Research Findings
Recent research has focused on the synthesis and optimization of this compound analogs to enhance its efficacy and reduce side effects. These studies have employed structure-activity relationship (SAR) analyses to identify key structural features responsible for its biological activity.
Properties
CAS No. |
920280-80-4 |
---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
N-(4-propan-2-yloxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C16H31NO/c1-13(2)18-16-11-9-15(10-12-16)17-14-7-5-3-4-6-8-14/h13-17H,3-12H2,1-2H3 |
InChI Key |
KHUNQRPRJNNITF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCC(CC1)NC2CCCCCC2 |
Origin of Product |
United States |
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